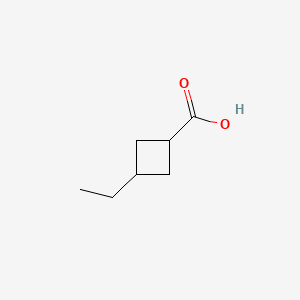

3-Ethylcyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-5-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJZSHCMTBYQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216222 | |

| Record name | Cyclobutanecarboxylic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66016-16-8 | |

| Record name | Cyclobutanecarboxylic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethylcyclobutanecarboxylic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-ethylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The unique conformational constraints and metabolic stability imparted by the cyclobutane ring make it an attractive scaffold for novel therapeutics.[1][2] This document delves into the core chemical strategies for the synthesis of this target molecule, with a focus on practical, field-proven insights and detailed experimental protocols. We will explore two primary convergent pathways originating from the versatile intermediate, 3-oxocyclobutanecarboxylic acid, as well as an alternative approach via [2+2] cycloaddition. Each pathway is critically analyzed for its advantages, limitations, and stereochemical control. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this important structural motif into their discovery programs.

Introduction: The Significance of the 3-Ethylcyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged scaffold in modern drug design.[1][3] Its inherent ring strain and puckered conformation offer a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for biological targets.[2] The incorporation of a 3-ethylcyclobutane moiety can improve pharmacokinetic properties, such as metabolic stability, by blocking potential sites of metabolism. Furthermore, the defined stereochemistry of the 3-ethyl and 1-carboxylic acid substituents allows for precise spatial orientation of pharmacophoric elements, a critical aspect in rational drug design. This guide will provide the synthetic tools necessary to access this valuable building block.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most common and versatile strategies commence with a pre-formed cyclobutane ring, typically a 3-oxo-substituted precursor, which allows for the late-stage introduction of the ethyl group. An alternative strategy involves the construction of the cyclobutane ring itself through a cycloaddition reaction. This guide will focus on the following three key pathways:

-

Pathway 1: Synthesis from 3-Oxocyclobutanecarboxylic Acid via a Wittig Olefination and Subsequent Reduction.

-

Pathway 2: Synthesis from 3-Oxocyclobutanecarboxylic Acid via a Grignard Addition, Dehydration, and Reduction Cascade.

-

Pathway 3: Synthesis via [2+2] Cycloaddition of Ethylallene and a Ketene Acetal Equivalent.

Figure 1: Overview of the primary synthetic strategies for this compound.

Foundational Intermediate: Synthesis of 3-Oxocyclobutanecarboxylic Acid

A reliable supply of the key intermediate, 3-oxocyclobutanecarboxylic acid, is crucial for the successful implementation of Pathways 1 and 2. Several methods for its preparation have been reported, with a common route involving the cycloaddition of a ketene equivalent with an appropriate C2 synthon, followed by hydrolysis and decarboxylation. A well-documented procedure starts from the reaction of 1,1-diethoxyethene with acrylic acid, followed by hydrolysis of the resulting acetal.

A more scalable and frequently cited method involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane, followed by acidic hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

-

To a stirred solution of N,N-dimethylformamide (DMF) and potassium tert-butoxide in a flask under an inert atmosphere, cooled to -5 °C in an ice bath, add diisopropyl malonate dissolved in DMF dropwise over 3 hours.

-

After the addition is complete, warm the reaction mixture to 20 °C and stir for 1 hour.

-

Add 2,2-dimethoxy-1,3-dibromopropane and heat the mixture to 140 °C for 4 days.

-

After the reaction is complete, cool the mixture and distill off approximately half of the DMF.

-

Add water to the cooled residue and extract with n-heptane (4x).

-

Dry the combined organic phases and concentrate under reduced pressure to obtain the product.

Step 2: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid

-

To the crude product from Step 1, add water and concentrated hydrochloric acid.

-

Heat the mixture to 75-80 °C and maintain for 30 hours, then increase the temperature to 102-106 °C and maintain for 120 hours.

-

Distill off approximately two-thirds of the solvent.

-

Extract the remaining aqueous layer with dichloromethane.

-

Dry the combined organic phases with anhydrous sodium sulfate and concentrate to give the crude product.

-

Recrystallize from dichloromethane and n-heptane to yield pure 3-oxocyclobutanecarboxylic acid.

Pathway 1: Wittig Olefination and Stereoselective Reduction

The Wittig reaction provides a reliable method for converting the ketone functionality of a 3-oxocyclobutanecarboxylate ester into an ethylidene group. The resulting α,β-unsaturated ester can then be reduced to the target this compound. A key advantage of this pathway is the potential for stereocontrol during the reduction step.

Figure 2: The Wittig olefination and reduction pathway.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

To prevent side reactions with the acidic proton of the carboxylic acid during the Wittig reaction, it is first necessary to protect it as an ester, typically a methyl or ethyl ester. This can be achieved under standard Fischer esterification conditions or by reaction with a diazoalkane for smaller scale preparations.

Step 2: Wittig Olefination

The core of this pathway is the Wittig reaction between the 3-oxocyclobutanecarboxylate ester and an ethylidene phosphorane. The ylide is typically generated in situ from ethyltriphenylphosphonium bromide and a strong base such as n-butyllithium or sodium hydride.

Experimental Protocol: Wittig Reaction

-

Suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the suspension to 0 °C and add a solution of n-butyllithium in hexanes dropwise.

-

Stir the resulting deep red solution at room temperature for 1 hour to ensure complete ylide formation.

-

Cool the ylide solution to 0 °C and add a solution of methyl 3-oxocyclobutanecarboxylate in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 3-ethylidenecyclobutanecarboxylate.

Step 3: Catalytic Hydrogenation and Hydrolysis

The reduction of the exocyclic double bond in methyl 3-ethylidenecyclobutanecarboxylate can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the stereochemical outcome, yielding either the cis or trans isomer as the major product. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve methyl 3-ethylidenecyclobutanecarboxylate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C for a mixture of stereoisomers, or a homogeneous catalyst like Crabtree's catalyst for potential stereocontrol).

-

Place the reaction mixture under an atmosphere of hydrogen gas (typically 1-5 atm) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

The resulting methyl 3-ethylcyclobutanecarboxylate can then be hydrolyzed under standard acidic or basic conditions to yield this compound.

Data Summary: Pathway 1

| Step | Product | Typical Yield | Key Considerations |

| Esterification | Methyl 3-oxocyclobutanecarboxylate | >95% | Standard conditions |

| Wittig Olefination | Methyl 3-ethylidenecyclobutanecarboxylate | 60-80% | Anhydrous conditions are critical |

| Hydrogenation & Hydrolysis | This compound | >90% | Catalyst choice can influence stereoselectivity |

Pathway 2: Grignard Addition, Dehydration, and Reduction

An alternative approach to functionalizing the 3-oxo position is through a Grignard reaction with an ethylmagnesium halide. This forms a tertiary alcohol, which can then be dehydrated to an alkene and subsequently reduced. This pathway offers an alternative to the Wittig reaction, particularly if the ylide proves to be unstable or difficult to handle.

Figure 3: The Grignard addition, dehydration, and reduction pathway.

Step 1: Grignard Reaction

The addition of ethylmagnesium bromide to methyl 3-oxocyclobutanecarboxylate will yield the corresponding tertiary alcohol. It is important to use an excess of the Grignard reagent to ensure complete conversion of the starting ketone.

Experimental Protocol: Grignard Reaction

-

To a solution of methyl 3-oxocyclobutanecarboxylate in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethylmagnesium bromide in diethyl ether dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield methyl 3-ethyl-3-hydroxycyclobutanecarboxylate.[4]

Step 2: Dehydration

The tertiary alcohol can be dehydrated under acidic conditions to form the corresponding alkene. A variety of dehydrating agents can be employed, such as sulfuric acid, phosphoric acid, or Burgess reagent, with the choice of reagent potentially influencing the regioselectivity of the resulting double bond (endo- vs. exo-cyclic).

Experimental Protocol: Dehydration

-

Dissolve the methyl 3-ethyl-3-hydroxycyclobutanecarboxylate in a suitable solvent like toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude alkene, which can be purified by chromatography.

Step 3: Reduction and Hydrolysis

The final steps of reduction of the double bond and hydrolysis of the ester are analogous to those described in Pathway 1.

Data Summary: Pathway 2

| Step | Product | Typical Yield | Key Considerations |

| Grignard Reaction | Methyl 3-ethyl-3-hydroxycyclobutanecarboxylate | 70-85% | Anhydrous conditions are essential |

| Dehydration | Methyl 3-ethylidenecyclobutanecarboxylate | 60-80% | Choice of acid can influence regioselectivity |

| Reduction & Hydrolysis | This compound | >90% | Stereoselectivity depends on reduction conditions |

Pathway 3: [2+2] Cycloaddition

A more convergent approach to the 3-ethylcyclobutane scaffold is through a [2+2] cycloaddition reaction. This method constructs the four-membered ring in a single step, often with good control over stereochemistry. A plausible route involves the cycloaddition of ethylallene with a suitable ketene acetal, followed by hydrolysis to the carboxylic acid.

Figure 4: The [2+2] cycloaddition pathway.

Step 1: [2+2] Cycloaddition of Ethylallene and Acrylonitrile

The thermal or photochemical [2+2] cycloaddition of an allene with an electron-deficient alkene like acrylonitrile can provide a direct route to a functionalized cyclobutane. The regioselectivity and stereoselectivity of this reaction can be influenced by the specific reaction conditions and the nature of the substrates.

Experimental Protocol: [2+2] Cycloaddition

-

In a sealed tube, combine ethylallene and a slight excess of acrylonitrile in a suitable solvent (e.g., acetonitrile).

-

Heat the mixture to a temperature sufficient to induce cycloaddition (typically >100 °C) or irradiate with a UV lamp.

-

Monitor the reaction by GC-MS for the formation of the cycloadduct.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 3-ethyl-1-cyanocyclobutanecarbonitrile by distillation or column chromatography.

Step 2: Hydrolysis of the Dinitrile

The dinitrile can be hydrolyzed to the corresponding dicarboxylic acid under strong acidic or basic conditions. Subsequent decarboxylation of the geminal dicarboxylic acid at the 1-position would yield the desired this compound.

Experimental Protocol: Hydrolysis

-

Reflux the 3-ethyl-1-cyanocyclobutanecarbonitrile in a concentrated aqueous solution of a strong acid (e.g., HCl or H2SO4) or a strong base (e.g., NaOH or KOH).

-

Continue heating until the evolution of ammonia ceases.

-

Cool the reaction mixture and adjust the pH to acidic (if starting from basic hydrolysis) to precipitate the dicarboxylic acid.

-

Isolate the dicarboxylic acid by filtration.

-

The dicarboxylic acid can then be heated to induce decarboxylation to the monocarboxylic acid.

Data Summary: Pathway 3

| Step | Product | Typical Yield | Key Considerations |

| [2+2] Cycloaddition | 3-Ethyl-1-cyanocyclobutanecarbonitrile | 40-60% | May produce regio- and stereoisomers |

| Hydrolysis & Decarboxylation | This compound | 70-90% | Harsh conditions required for hydrolysis |

Stereochemical Considerations

The synthesis of this compound results in the formation of two stereoisomers: cis and trans. The relative orientation of the ethyl and carboxylic acid groups can have a significant impact on the biological activity of molecules incorporating this scaffold. The stereochemical outcome of the synthesis is largely determined in the reduction step of the exocyclic double bond (Pathways 1 and 2) or during the cycloaddition itself (Pathway 3).

-

Catalytic Hydrogenation: The use of heterogeneous catalysts like Palladium on carbon (Pd/C) often leads to a mixture of cis and trans isomers, with the ratio depending on the specific substrate and reaction conditions. Homogeneous catalysts, such as those based on rhodium or iridium with chiral ligands, offer the potential for highly stereoselective reductions. For example, directed hydrogenation, where a coordinating group on the cyclobutane ring directs the approach of hydrogen from one face, can be a powerful strategy for controlling stereochemistry.

-

[2+2] Cycloaddition: The stereochemistry of the cycloadduct in a [2+2] reaction is often governed by the Woodward-Hoffmann rules and can be influenced by thermal or photochemical conditions. The development of asymmetric catalytic [2+2] cycloadditions is an active area of research and could provide a direct route to enantiomerically pure this compound derivatives.

The separation of the cis and trans isomers can often be achieved by chromatographic techniques or by fractional crystallization of the carboxylic acid or a suitable derivative.

Conclusion

This technical guide has outlined three distinct and viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the required stereochemical purity of the final product. The Wittig and Grignard-based approaches, starting from the readily accessible 3-oxocyclobutanecarboxylic acid, offer flexibility and are well-suited for laboratory-scale synthesis and analog preparation. The [2+2] cycloaddition route, while potentially more convergent, may require more specialized conditions and optimization. For drug development programs where specific stereoisomers are required, a careful consideration of stereoselective reduction or asymmetric cycloaddition strategies is paramount. The detailed protocols and strategic insights provided herein should serve as a valuable resource for chemists working to incorporate the 3-ethylcyclobutane motif into their next generation of therapeutic agents.

References

- BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.

- PMC. (n.d.).

- PMC. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central.

- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

- PubChem. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect.

Sources

An In-depth Technical Guide to the Characterization of 3-Ethylcyclobutanecarboxylic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for This Guide

The cyclobutane motif is an increasingly important scaffold in medicinal chemistry, offering a unique conformational rigidity that can enhance a molecule's potency, selectivity, and pharmacokinetic profile.[1][2][3] 3-Ethylcyclobutanecarboxylic acid, as a functionalized cyclobutane, represents a valuable building block for the synthesis of novel therapeutic agents.[4][5] This guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, addressing a current gap in readily available technical data for this specific compound. By leveraging established principles of organic chemistry and analytical science, this document serves as a robust starting point for researchers aiming to incorporate this promising scaffold into their drug discovery programs.

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not widely documented, a plausible and scalable route can be extrapolated from established methods for synthesizing substituted cyclobutane derivatives.[6][7][8][9] The proposed pathway involves a two-step process starting from a commercially available precursor, 3-oxocyclobutanecarboxylic acid.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Wittig Reaction to form 3-Ethylidenecyclobutanecarboxylic acid

-

To a stirred suspension of ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add n-butyllithium dropwise.

-

Allow the resulting deep red solution of the ylide to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 3-oxocyclobutanecarboxylic acid in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and acidify with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-ethylidenecyclobutanecarboxylic acid.

Step 2: Catalytic Hydrogenation to form this compound

-

Dissolve the crude 3-ethylidenecyclobutanecarboxylic acid in ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification and Purity Assessment

The crude product should be purified, and its purity assessed before further characterization.

-

Purification: Distillation under reduced pressure is a suitable method for purifying the final liquid product.

-

Purity Assessment:

Structural Elucidation: A Multi-technique Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[12][13][14][15][16]

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH |

| ~2.8 - 3.0 | Multiplet | 1H | CH-COOH |

| ~2.0 - 2.4 | Multiplet | 4H | Cyclobutane CH₂ |

| ~1.6 - 1.8 | Multiplet | 1H | CH-CH₂CH₃ |

| ~1.3 - 1.5 | Quartet | 2H | -CH₂CH₃ |

| ~0.9 | Triplet | 3H | -CH₂CH₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=O |

| ~40 | CH-COOH |

| ~35 | CH-CH₂CH₃ |

| ~30 | Cyclobutane CH₂ |

| ~28 | -CH₂CH₃ |

| ~12 | -CH₂CH₃ |

Experimental Protocol for NMR Analysis:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to determine chemical shifts, integration, and coupling constants.

Caption: Predicted key proton spin-spin couplings in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[17][18][19][20][21]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 2850-2960 | Medium-Strong | C-H stretch (alkyl) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1210-1320 | Medium | C-O stretch |

| 910-950 | Broad | O-H bend |

Experimental Protocol for IR Analysis:

-

For a liquid sample, a neat spectrum can be obtained using a thin film between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the carboxylic acid and alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[22][23][24][25][26]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 128 | Molecular Ion (M⁺) |

| 111 | [M - OH]⁺ |

| 99 | [M - C₂H₅]⁺ |

| 83 | [M - COOH]⁺ |

| 55 | Common fragment for cyclobutane ring |

| 45 | [COOH]⁺ |

Experimental Protocol for MS Analysis:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

-

Acquire the mass spectrum using electron ionization (EI) to observe fragmentation patterns.

-

Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

Physicochemical Characterization

Determining the fundamental physicochemical properties of this compound is crucial for its application in drug development.[27][28][29][30]

Key Physicochemical Properties and Measurement Methods:

| Property | Method | Expected Outcome |

| Boiling Point | Micro-boiling point apparatus or distillation under reduced pressure. | Elevated due to hydrogen bonding.[28] |

| Solubility | Visual assessment in various solvents. | Soluble in polar organic solvents; sparingly soluble in water.[28][31] |

| pKa | Potentiometric titration. | Typical for a carboxylic acid, slightly influenced by the alkyl substituent. |

| LogP (Octanol-Water Partition Coefficient) | Shake-flask method or calculation using software. | Reflects the balance between the polar carboxylic acid group and the nonpolar ethylcyclobutane moiety. |

Overall Characterization Workflow

Caption: A logical workflow for the synthesis and characterization of this compound.

Potential Applications and Future Directions

The rigid, three-dimensional nature of the cyclobutane ring makes this compound a compelling building block for medicinal chemistry.[1][2][3][4] It can be used to:

-

Introduce conformational constraint: This can lead to improved binding affinity and selectivity for biological targets.[4]

-

Serve as a bioisostere: The cyclobutane ring can replace other groups, such as aromatic rings, to modulate physicochemical properties.[1]

-

Explore novel chemical space: The unique geometry of cyclobutanes can lead to the discovery of compounds with novel biological activities.[3][5]

Further research should focus on the stereoselective synthesis of the cis and trans isomers of this compound and the evaluation of their distinct biological activities.

References

-

Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PubMed Central. Available at: [Link]

-

Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

1,1-Cyclobutanedicarboxylic acid. SIELC Technologies. Available at: [Link]

-

Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. OpenStax. Available at: [Link]

-

Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

IR: carboxylic acids. University of Calgary. Available at: [Link]

-

Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

-

NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]

- Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.

-

Functionalized cyclobutane synthesis from bicyclobutanes. ResearchGate. Available at: [Link]

-

Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

Cyclobutane. EPFL Graph Search. Available at: [Link]

-

Cyclobutane. Wikipedia. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available at: [Link]

-

cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Chemistry. Available at: [Link]

- Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.

-

Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. Available at: [Link]

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. ACS Publications. Available at: [Link]

-

1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. Available at: [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. Available at: [Link]

-

Cyclobutanecarboxylic acid. Chongqing Chemdad Co., Ltd. Available at: [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Available at: [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Physical Properties of Carboxylic Acids. YouTube. Available at: [Link]

-

Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. ResearchGate. Available at: [Link]

-

Carboxylic acids – Physical Properties and Acidity (A2 Chemistry). YouTube. Available at: [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 9. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 20. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 25. whitman.edu [whitman.edu]

- 26. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 27. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Isomers of 3-Ethylcyclobutanecarboxylic Acid for Researchers and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Drug Discovery and the Unique Role of the Cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. The cyclobutane ring, a four-membered carbocycle, offers a rigid and three-dimensionally defined scaffold that is increasingly utilized in drug design to orient substituents in precise spatial arrangements, thereby optimizing interactions with biological targets.[1] Derivatives of cyclobutane carboxylic acids, in particular, have garnered attention for their potential as central nervous system (CNS) depressants, myorelaxants, and anticonvulsants.[2][3]

This guide provides a comprehensive technical overview of the isomers of 3-ethylcyclobutanecarboxylic acid, a molecule with two stereocenters, leading to the existence of four stereoisomers. We will delve into the synthesis, separation, and characterization of these isomers, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Understanding the Isomeric Landscape of this compound

This compound possesses two chiral centers at the C1 and C3 positions of the cyclobutane ring. This gives rise to two pairs of enantiomers, which are diastereomers of each other: the cis and trans isomers.

-

cis-3-Ethylcyclobutanecarboxylic Acid: In this diastereomer, the ethyl group and the carboxylic acid group are on the same face of the cyclobutane ring. It exists as a pair of enantiomers: (1R,3S)-3-ethylcyclobutanecarboxylic acid and (1S,3R)-3-ethylcyclobutanecarboxylic acid. This pair is a racemic mixture.

-

trans-3-Ethylcyclobutanecarboxylic Acid: In this diastereomer, the ethyl group and the carboxylic acid group are on opposite faces of the ring. It also exists as a pair of enantiomers: (1R,3R)-3-ethylcyclobutanecarboxylic acid and (1S,3S)-3-ethylcyclobutanecarboxylic acid. This pair also constitutes a racemic mixture.

The distinct spatial arrangement of the functional groups in the cis and trans isomers, and between the individual enantiomers, can lead to significant differences in their pharmacokinetic and pharmacodynamic properties. Therefore, the ability to synthesize and isolate each isomer in high purity is paramount for thorough pharmacological evaluation.

Strategic Synthesis of this compound Isomers

A robust synthetic strategy is the cornerstone of any investigation into the biological activity of stereoisomers. While a direct, one-pot synthesis of a specific isomer of this compound may be challenging, a logical and versatile approach involves the synthesis of a key intermediate, 3-oxocyclobutanecarboxylic acid, followed by diastereoselective introduction of the ethyl group.

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is adapted from established methods for the synthesis of this key precursor.[4][5][6]

Step 1: Synthesis of Diethyl 3,3-dicyanocyclobutane-1,1-dicarboxylate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve potassium tert-butoxide in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add a solution of diisopropyl malonate in anhydrous DMF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.

-

Add 2,2-dimethoxy-1,3-dibromopropane to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, quench with water, and extract with an organic solvent such as n-heptane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield the product.

Step 2: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid

-

In a round-bottom flask, combine the product from Step 1 with concentrated hydrochloric acid and water.

-

Heat the mixture to reflux and stir vigorously. The hydrolysis of the esters and nitriles, followed by decarboxylation, will occur.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-oxocyclobutanecarboxylic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/n-heptane) to yield pure 3-oxocyclobutanecarboxylic acid.

Protocol 2: Diastereoselective Synthesis of cis- and trans-3-Ethylcyclobutanecarboxylic Acid

The introduction of the ethyl group onto the 3-oxocyclobutanecarboxylic acid can be achieved through a Wittig reaction followed by hydrogenation, which is expected to yield a mixture of cis and trans isomers. The diastereoselectivity can be influenced by the choice of catalyst and reaction conditions.

Step 1: Wittig Reaction

-

Prepare the ethyltriphenylphosphonium bromide salt and suspend it in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the suspension in an ice bath and add a strong base such as n-butyllithium dropwise to generate the ylide.

-

Slowly add a solution of 3-oxocyclobutanecarboxylic acid (as its methyl ester to avoid reaction with the ylide) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

-

Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the methyl 3-ethylidenecyclobutanecarboxylate.

Step 2: Hydrogenation

-

Dissolve the methyl 3-ethylidenecyclobutanecarboxylate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain a mixture of cis- and trans-methyl 3-ethylcyclobutanecarboxylate. The cis/trans ratio will depend on the steric hindrance of the catalyst approaching the double bond.

Step 3: Hydrolysis

-

Hydrolyze the mixture of methyl esters using standard conditions (e.g., lithium hydroxide in a THF/water mixture) to yield the corresponding mixture of cis- and trans-3-ethylcyclobutanecarboxylic acids.

Separation of the Diastereomers and Enantiomers

The successful synthesis of the isomeric mixture is followed by the critical step of separation.

Protocol 3: Separation of cis and trans Diastereomers

Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[7]

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the mixture of cis- and trans-3-ethylcyclobutanecarboxylic acids in a minimal amount of a suitable solvent.

-

Elute the column with a solvent system of appropriate polarity, such as a mixture of hexane and ethyl acetate. The polarity can be gradually increased to achieve separation. The trans isomer is generally less polar and is expected to elute first.

-

Collect fractions and analyze by TLC to identify the pure cis and trans isomers.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For more challenging separations, preparative HPLC on a normal or reversed-phase column can be employed.[8]

-

A systematic screening of solvent systems is recommended to optimize the separation.

-

Protocol 4: Chiral Resolution of the Enantiomers

Once the cis and trans diastereomers are separated, each racemic mixture needs to be resolved into its constituent enantiomers.

-

Diastereomeric Salt Formation:

-

This classical method involves reacting the racemic carboxylic acid with a chiral base (resolving agent), such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, to form diastereomeric salts.

-

These diastereomeric salts have different solubilities and can be separated by fractional crystallization.

-

After separation, the individual diastereomeric salts are treated with an acid to regenerate the pure enantiomers of the carboxylic acid.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC is a powerful technique for both analytical and preparative separation of enantiomers.[9]

-

A variety of chiral stationary phases (CSPs) are commercially available, such as those based on polysaccharide derivatives (e.g., cellulose or amylose).[10]

-

A screening of different chiral columns and mobile phases is necessary to find the optimal conditions for the separation of the enantiomers of this compound.

-

Spectroscopic Characterization of the Isomers

Unequivocal characterization of each isolated isomer is essential. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in the NMR spectra will differ for the cis and trans isomers due to their different spatial arrangements.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Isomer | Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| cis | Carboxylic Acid (OH) | 10-12 (broad s) | 175-180 |

| CH -COOH | 2.8-3.2 (m) | 40-45 | |

| CH -CH₂CH₃ | 2.0-2.4 (m) | 35-40 | |

| Ring CH ₂ | 1.8-2.2 (m) | 25-30 | |

| CH ₂CH₃ | 1.3-1.6 (q) | 20-25 | |

| CH₂CH ₃ | 0.8-1.0 (t) | 10-15 | |

| trans | Carboxylic Acid (OH) | 10-12 (broad s) | 175-180 |

| CH -COOH | 2.6-3.0 (m) | 40-45 | |

| CH -CH₂CH₃ | 1.8-2.2 (m) | 35-40 | |

| Ring CH ₂ | 1.7-2.1 (m) | 25-30 | |

| CH ₂CH₃ | 1.3-1.6 (q) | 20-25 | |

| CH₂CH ₃ | 0.8-1.0 (t) | 10-15 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The key distinction will be in the precise chemical shifts and coupling constants of the ring protons.

The proton of a carboxylic acid typically appears as a broad singlet in the 10-12 ppm region.[11] The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm range in the ¹³C NMR spectrum.[12] The relative stereochemistry (cis or trans) can often be determined by analyzing the coupling constants between the protons on the cyclobutane ring and through Nuclear Overhauser Effect (NOE) experiments.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretch around 1700-1725 cm⁻¹. While the IR spectra of the cis and trans isomers are expected to be very similar, subtle differences in the fingerprint region may be observable.

Conclusion and Future Directions

This guide has provided a detailed technical framework for the synthesis, separation, and characterization of the four stereoisomers of this compound. The ability to access each of these isomers in high purity is a critical first step in elucidating their individual pharmacological profiles. Given the known biological activities of related cyclobutane derivatives, a thorough investigation into the CNS, myorelaxant, and anticonvulsant properties of each isomer is a logical and promising avenue for future research. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of this class of compounds but may also lead to the identification of novel therapeutic agents with improved efficacy and safety profiles. The methodologies outlined herein provide a solid foundation for researchers and drug development professionals to embark on this exciting area of medicinal chemistry.

References

- Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152–158.

- Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837–4843.

- Jarboe, C. H., & Zirvi, K. A. (1976). Biochemorphology of cyclobutanecarbonylureas. Journal of Pharmaceutical Sciences, 65(7), 1040–1042.

- Gasparyan, H., Haykuni, S., Ghevondyan, A., Ghevondyan, N., & Mardiyan, M. (2022). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 5(10), 204-216.

- van der Heijden, M. A., Rutjes, F. P. J. T., & van Delft, F. L. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27(8), e202400008.

-

Semantic Scholar. (n.d.). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Retrieved from [Link]

- van der Heijden, M. A., Rutjes, F. P. J. T., & van Delft, F. L. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – A European Journal, e202400008.

- Li, Z., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Advances, 14(26), 18685-18701.

- Douglas, C. J., & Overman, L. E. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic letters, 19(14), 3771–3774.

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).

- Wang, Y., et al. (2018). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC advances, 8(42), 23933–23939.

- Al-Tabbas, H. A., & Al-Tel, T. H. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 12(3), 229-245.

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).

- Wang, Y., et al. (2019). Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. Organic Letters, 21(15), 6066-6070.

- CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).

- Reddy, B. V. S., et al. (2021). Separation of a diastereomeric diol pair using mechanical properties of crystals.

-

Daicel and ChromTech columns - HPLC. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of pharmaceutical and biomedical analysis, 7(12), 1405–1471.

-

Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

-

Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AY-3. Retrieved from [Link]

- Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC.

- Zhang, J., et al. (2015). Diastereoselective synthesis of cyclopentanoids: applications to the construction of the ABCD tetracyclic core of retigeranic acid A. Chemistry (Weinheim an der Bergstrasse, Germany), 21(36), 12596–12600.

- Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules (Basel, Switzerland), 23(10), 2533.

- Nikolova, P., et al. (2022). Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. Preprints.org.

- Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 43(1), 3-15.

- Sousa, M. E., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules (Basel, Switzerland), 25(5), 1093.

- Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of pharmaceutical and biomedical analysis, 7(12), 1405–1471.

- Kumar, A., et al. (2022). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein journal of organic chemistry, 18, 177–185.

Sources

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemorphology of cyclobutanecarbonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. santaisci.com [santaisci.com]

- 8. researchgate.net [researchgate.net]

- 9. ChromTech and Daicel HPLC columns [hplc.eu]

- 10. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Ethylcyclobutanecarboxylic acid mechanism of formation

An In-depth Technical Guide to the Mechanistic Formation of 3-Ethylcyclobutanecarboxylic Acid

Abstract

The cyclobutane motif, a strained four-membered carbocycle, is a compelling structural element in medicinal chemistry and natural product synthesis, prized for its unique conformational properties and as a versatile synthetic intermediate.[1][2] This guide provides an in-depth analysis of the primary mechanistic pathways for the formation of a representative substituted cyclobutane, this compound. We will dissect the core principles and mechanistic nuances of three major synthetic strategies: intramolecular cyclization via malonic ester synthesis, [2+2] photocycloaddition, and ring-closing metathesis. By examining the causality behind each synthetic choice, from precursor selection to reaction conditions, this document serves as a technical resource for researchers engaged in the stereocontrolled assembly of complex cyclobutane architectures.

Introduction: The Strategic Importance of Substituted Cyclobutanes

The synthesis of substituted cyclobutanes presents a significant challenge due to the inherent ring strain of the four-membered ring, approximately 26.3 kcal/mol.[2] Despite this, the precise spatial arrangement of substituents offered by the puckered cyclobutane scaffold is highly sought after in drug development for optimizing pharmacokinetics and receptor binding. This compound serves as an ideal model system to explore the mechanistic strategies required to control substitution patterns on this challenging ring system. This guide moves beyond a simple recitation of protocols to provide a foundational understanding of the reaction mechanisms, transition states, and intermediates that govern the formation of this structure.

Core Mechanistic Pathways to the Cyclobutane Framework

The construction of the this compound scaffold can be approached through several distinct mechanistic paradigms. Each pathway offers unique advantages regarding starting material accessibility, stereocontrol, and functional group tolerance.

Pathway I: Intramolecular Cyclization via Malonic Ester Synthesis

One of the most reliable and classical methods for constructing the cyclobutanecarboxylic acid core is through a variation of the malonic ester synthesis.[3] This pathway leverages the nucleophilicity of a malonate enolate to perform a double alkylation with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation to yield the target acid.[4]

Mechanism Deep-Dive:

-

Enolate Formation: Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This step is crucial as it generates the nucleophile required for ring formation.

-

First Alkylation (Sₙ2): The enolate attacks one of the electrophilic carbons of 1,3-dibromopropane in a classic Sₙ2 reaction, displacing the first bromide and forming a new carbon-carbon bond.

-

Intramolecular Cyclization (Sₙ2): A second equivalent of base generates a new enolate, which then undergoes an intramolecular Sₙ2 reaction, attacking the remaining bromomethyl group to close the four-membered ring. This is the key ring-forming step.

-

Saponification: The resulting diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed using a strong base (e.g., KOH), converting the two ester groups into carboxylate salts.

-

Decarboxylation: Upon acidification and heating, the geminal dicarboxylic acid undergoes facile decarboxylation, losing CO₂, to yield the final cyclobutanecarboxylic acid.[5][6]

To achieve the desired 3-ethyl substitution, this strategy must be modified. A plausible approach involves the [2+2] cycloaddition of 1-butene with ketene (or a ketene equivalent) to form 3-ethylcyclobutanone, followed by oxidation to the carboxylic acid. A more direct, albeit challenging, malonic ester approach would involve using 2-ethyl-1,3-dibromopropane.

Logical Flow: Malonic Ester Synthesis Pathway

Caption: General mechanism of a stepwise [2+2] photocycloaddition.

Pathway III: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, particularly those of medium to large size. [7]While less common for the direct synthesis of strained four-membered rings, the core of the mechanism proceeds through a critical metallacyclobutane intermediate. [8] Mechanism Deep-Dive (Chauvin Mechanism):

-

Initiation: A pre-catalyst (e.g., a Grubbs catalyst) reacts with the terminal alkene of the diene substrate to form the active catalyst and release a volatile alkene.

-

[2+2] Cycloaddition: The active metal carbene undergoes a [2+2] cycloaddition with one of the alkene moieties of the diene substrate to form a four-membered metallacyclobutane intermediate.

-

[2+2] Retro-Cycloaddition (Cycloreversion): The metallacyclobutane fragments in a productive manner, eliminating a new metal carbene and forming an elongated alkene chain.

-

Intramolecular Ring-Closing: The newly formed metal carbene then undergoes an intramolecular [2+2] cycloaddition with the second alkene in the chain, forming a new metallacyclobutane.

-

Product Formation: This second metallacyclobutane undergoes a final retro-[2+2] cycloaddition, releasing the cyclic alkene product and regenerating the active metal catalyst, which re-enters the catalytic cycle. The reaction is driven forward by the removal of a volatile byproduct, typically ethylene. [8] A conceptual RCM approach to a 3-ethylcyclobutene precursor would start with a diene such as 4-ethyl-hexa-1,5-diene-3-carboxylate. The resulting cyclobutene could then be hydrogenated and further processed to yield the target molecule.

Logical Flow: RCM Catalytic Cycle

Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route is governed by a trade-off between efficiency, stereocontrol, and substrate scope.

| Feature | Malonic Ester Synthesis | [2+2] Photocycloaddition | Ring-Closing Metathesis (RCM) |

| Ring Formation | Intramolecular Sₙ2 | Intermolecular Cycloaddition | Intramolecular Metathesis |

| Key Intermediate | Enolate | 1,4-Diradical | Metallacyclobutane [8][9] |

| Stereocontrol | Generally low unless advanced chiral auxiliaries are used. | Can be high, especially in intramolecular versions; dependent on transition state geometry. [10] | E/Z selectivity depends on ring strain and catalyst choice. [7] |

| Functional Groups | Tolerates esters; sensitive to strong base. | Excellent for enones; broad substrate scope. [11] | High functional group tolerance with modern catalysts (e.g., Grubbs). [8] |

| Scalability | Well-established and scalable. [5] | Can be limited by light penetration in large-scale reactors. | Readily scalable with low catalyst loadings. |

| Main Advantage | Reliable route to the carboxylic acid moiety. [3][4] | Direct formation of the C4 ring from simple alkenes. [12] | High functional group tolerance. |

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Route

This protocol is adapted from established procedures and represents a robust method for synthesizing the parent cyclobutanecarboxylic acid, which serves as a foundational precursor for derivatives like this compound. [3][5] Step 1: Formation of Diethyl 1,1-cyclobutanedicarboxylate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (0.1 mol) in absolute ethanol (50 mL) to prepare sodium ethoxide.

-

To this solution, add diethyl malonate (0.1 mol).

-

Add 1,3-dibromopropane (0.1 mol) dropwise to the stirred solution.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction, remove the ethanol via distillation, and add water to dissolve the sodium bromide precipitate.

-

Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diester.

Step 2: Saponification to 1,1-Cyclobutanedicarboxylic Acid

-

Reflux the crude diester from Step 1 with an excess of 20% aqueous potassium hydroxide for 3 hours.

-

Cool the solution and acidify carefully with concentrated hydrochloric acid.

-

The dicarboxylic acid will precipitate. Cool the mixture in an ice bath and collect the solid by vacuum filtration. Recrystallize from hot water or ethyl acetate.

Step 3: Decarboxylation to Cyclobutanecarboxylic Acid

-

Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.

-

Heat the flask in an oil bath to 160-170 °C. Vigorous evolution of carbon dioxide will occur. [5][6]3. Once CO₂ evolution ceases, raise the bath temperature to 210-220 °C and collect the fraction boiling at 190-195 °C. [5]4. Redistill the collected liquid to obtain pure cyclobutanecarboxylic acid (b.p. 191-194 °C).

Self-Validation System: Each step of this protocol includes a clear endpoint or purification method (TLC monitoring, precipitation, distillation) to ensure the integrity of the intermediate before proceeding, guaranteeing a self-validating workflow.

Conclusion

The formation of this compound is a mechanistically rich problem that highlights the core strategies of modern organic synthesis. While the classical malonic ester synthesis provides a robust, albeit indirect, route to the carboxylated cyclobutane core, photochemical [2+2] cycloadditions and catalytic ring-closing metathesis offer more direct and versatile entries into the strained four-membered ring system. The choice of method ultimately depends on the specific requirements for stereochemistry, functional group compatibility, and scalability. A thorough understanding of the underlying mechanisms—from the generation of nucleophilic enolates to the behavior of excited-state diradicals and metallacyclobutane intermediates—is paramount for any researcher aiming to construct these valuable and challenging molecular architectures.

References

- Zirvi, K. A., & Jarboe, C. H. (1976).

- Chemistry Notes. (2022). Paterno Buchi reaction mechanism: Easy mechanism.

- Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815.

- Organic Chemistry Portal.

- Baran, P. S., et al. Cyclobutanes in Organic Synthesis. Baran Lab Group Meeting.

- Slideshare. (n.d.).

- D'Auria, M., & Racioppi, R. (2016). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 21(12), 1649.

- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). RSC Medicinal Chemistry.

- Wikipedia. (n.d.).

- Wang, M., & Lu, P. (2017). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic & Biomolecular Chemistry, 15(45), 9593-9602.

- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (2022).

- D'Auria, M. (2009). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 8(8), 1055-1079.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).

- BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for the Synthesis of Cyclobutane-Containing Molecules.

- Werner, N. W., & Casanova, J., Jr. (n.d.). Cyclobutylamine. Organic Syntheses.

- Organic Chemistry Portal.

- Daa, S. D., & Thomson, R. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2363-2381.

- Sarkar, D., Bera, N., & Ghosh, S. (2020). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2020(10), 1310-1326.

- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.

- Weiss, D. S., et al. (2021). Computed mechanism for the formation of the trans-cyclobutane ring junction on the model monomer. Journal of the American Chemical Society.

- Das, J., et al. (2016). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 138(34), 10753-10756.

- Georganics. (n.d.). Cyclobutanecarboxylic acid - general description.

- Noble, A., et al. (2017). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade.

- Wang, M., & Lu, P. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers, 5(2), 241-253.

- Organic Chemistry Portal. Cyclobutane synthesis.

- Myers, A. G., et al. (n.d.). Cyclobutane Synthesis. Myers Research Group, Harvard University.

- Myers, A. G. (n.d.). Cyclobutane Synthesis. Chem 115, Harvard University.

- ResearchGate. (n.d.). Transition-state model for the [2+2] cycloaddition reaction.

- Gheorghiu, M. D., et al. (1980). Synthesis and reactivity of compounds with cyclobutane ring(s). 19. Intramolecular thermal cyclization reactions of N,N-diacryloylamines. Journal of the American Chemical Society, 102(19), 6078-6082.

- On the Propensity of Formation of Cyclobutane Dimers in Face-to-Face and Face-to-Back Uracil Stacks in Solution. (2022). Physical Chemistry Chemical Physics.

- Wikipedia. (n.d.). Cycloaddition.

- Barbatti, M. (2014). Formation and Repair of Cyclobutane Pyrimidine Dimers.

- Johnson, T. A., et al. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 25(47), 10984-10994.

- Slideshare. (n.d.). Cycloaddition reactions [2+2].

- Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•)

- YouTube. (2022). 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS.

- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.

- Lambert, T. H., et al. (2022). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society.

- Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Org. Synth. Coll. Vol. 3, p. 221.

- Reddit. (2012).

- Conant, J. B., & Lutz, R. E. (1923). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 45(5), 1303-1307.

- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.

Sources

- 1. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 8. Ring Closing Metathesis [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. scribd.com [scribd.com]

- 11. Cyclobutane synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Ethylcyclobutanecarboxylic Acid: Properties, Reactivity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclobutanecarboxylic acid is a substituted cycloalkane carboxylic acid with potential applications in medicinal chemistry and materials science. Its rigid cyclobutane scaffold, combined with the acidic functionality of the carboxylic acid and the lipophilic nature of the ethyl group, makes it an intriguing building block for the synthesis of novel compounds. The strained four-membered ring can influence the molecule's conformation, reactivity, and biological activity in unique ways compared to its acyclic or larger-ring counterparts. This guide provides a comprehensive overview of the predicted physical and chemical properties, characteristic reactivity, and a plausible synthetic route for this compound, offering valuable insights for its utilization in research and development.

Molecular Structure and Nomenclature

The structure of this compound consists of a cyclobutane ring substituted with a carboxylic acid group and an ethyl group at the 1 and 3 positions, respectively. Due to the substitution pattern, cis and trans isomers are possible, depending on the relative orientation of the ethyl and carboxyl groups.

Systematic IUPAC Name: this compound

CAS Registry Number: 104740-02-5 (for the unspecified isomer)

Molecular Formula: C₇H₁₂O₂

Molecular Weight: 128.17 g/mol

Caption: Molecular Structure of this compound.

Physical Properties

While experimental data for this compound is limited, its physical properties can be estimated based on the well-characterized parent compound, cyclobutanecarboxylic acid, and the known effects of alkyl substitution.

| Property | Estimated Value for this compound | Data for Cyclobutanecarboxylic acid |

| Appearance | Colorless liquid or low-melting solid | Colorless liquid[1] |

| Molecular Weight | 128.17 g/mol | 100.12 g/mol |

| Boiling Point | > 195 °C | 195 °C[2][3] |

| Melting Point | < -7.5 °C | -7.5 °C[1][2] |

| Density | ~1.0 g/mL | 1.047 g/mL at 25 °C[2][3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform and methanol. | Slightly soluble in water; soluble in chloroform and methanol.[2][3] |

| pKa | ~4.8 - 5.0 | 4.79[2] |

Rationale for Estimations:

-

Boiling Point: The addition of an ethyl group increases the molecular weight and van der Waals forces, which is expected to raise the boiling point compared to cyclobutanecarboxylic acid.[4]

-

Melting Point: The introduction of an ethyl group may disrupt the crystal lattice packing, potentially lowering the melting point.

-

Density: The addition of a less dense alkyl group is likely to slightly decrease the overall density.

-

pKa: Alkyl groups are weakly electron-donating, which can slightly destabilize the carboxylate anion, leading to a slightly higher pKa (weaker acid) compared to the unsubstituted acid.

Spectral Analysis

The structural features of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm.

-

Cyclobutane Ring Protons: A complex series of multiplets in the range of 1.5-3.0 ppm. The proton on the carbon bearing the carboxylic acid group (C1) would be the most downfield of the ring protons.

-

Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons (~1.2-1.7 ppm) and a triplet for the methyl protons (~0.8-1.2 ppm).

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-C=O): A signal in the range of 175-185 ppm.

-

Cyclobutane Ring Carbons: Signals in the aliphatic region, typically between 20-50 ppm. The carbon attached to the carboxylic acid (C1) would be the most downfield among the ring carbons.

-

Ethyl Group Carbons (-CH₂CH₃): Two signals in the aliphatic region, with the methylene carbon appearing more downfield than the methyl carbon.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[5]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C-O Stretch: A band in the region of 1210-1320 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 128.

-

Key Fragmentation Patterns: Loss of the ethyl group ([M-29]⁺), loss of the carboxylic acid group ([M-45]⁺), and cleavage of the cyclobutane ring are anticipated fragmentation pathways.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the reactivity of the carboxylic acid functional group and the inherent strain of the cyclobutane ring.

Reactions of the Carboxylic Acid Group

Like other carboxylic acids, this compound is expected to undergo a variety of standard transformations:

-

Acid-Base Reactions: It will react with bases to form the corresponding carboxylate salt.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) will yield the corresponding ester.

-

Amide Formation: It can be converted to an amide by reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of a coupling agent like DCC).

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 3-ethylcyclobutylmethanol.

-

Conversion to Acyl Halide: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acid to the more reactive acyl chloride.

Caption: Key reactions of the carboxylic acid group.

Reactivity of the Cyclobutane Ring

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it more susceptible to ring-opening reactions than larger cycloalkanes under certain conditions. However, it is generally more stable than cyclopropane. Ring-opening can be initiated by heat or certain reagents, particularly under conditions that favor radical or catalytic pathways. For instance, hydrogenation at high temperatures and pressures over a suitable catalyst (e.g., Pd/C) could potentially lead to ring-opening to form heptanoic acid derivatives.

Proposed Synthesis

A plausible synthetic route to this compound involves a modified malonic ester synthesis. This approach provides a reliable method for the formation of the cyclobutane ring and the introduction of the carboxylic acid functionality.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl 2-(3-chloropropyl)malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 1-bromo-3-chloropropane dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

-

The residue is then purified by vacuum distillation to yield diethyl 2-(3-chloropropyl)malonate.

Step 2: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate

-